
1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as EMOQ, is a chemical compound that has drawn the attention of many researchers due to its potential applications in various fields. EMOQ is a heterocyclic compound that contains a quinoline ring, an oxadiazole ring, and a carbonyl group.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The chemical compound has not been directly mentioned in available literature. However, compounds with similar structures, particularly those incorporating quinoline and oxadiazole rings, have been synthesized and evaluated for various biological activities. For instance, quinoline derivatives have been explored for their potential as non-steroidal anti-inflammatory and analgesic agents, showcasing promising activity in in vivo models (Wagle, Adhikari, & Kumari, 2008). Furthermore, quinolin-4-one derivatives, closely related to the compound of interest, have been synthesized and demonstrated significant antimicrobial properties (Hassan, Abdel‐kariem, & Ali, 2017), highlighting the potential of such compounds in addressing bacterial and fungal infections.
Antioxidant Properties
Compounds bearing the quinolinone backbone have also been identified for their antioxidant capabilities. For example, novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine derivatives have been synthesized and evaluated for their antioxidant activities, with some showing higher activities than standard antioxidants (Hassan, Abdel‐kariem, & Ali, 2017). This indicates the potential of oxadiazole-quinoline derivatives in combating oxidative stress, which is implicated in numerous diseases.
Anticancer Research
The structural motif of 1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one shares similarities with compounds that have been explored for anticancer activities. Specifically, isoxazole-quinoline derivatives have been synthesized and assessed for their ability to inhibit cancer cell growth, showing promise as anticancer agents (Abad et al., 2021). These findings suggest that further exploration of similar compounds could yield new insights into their potential therapeutic uses in oncology.
Antiprotozoal and Antimicrobial Effects
Quinoline-oxadiazole hybrids have been investigated for their antiprotozoal and antimicrobial effects. A study on newer quinoxaline-oxadiazole hybrids highlighted their antimicrobial and antiprotozoal activities, with some compounds being lethal for protozoal species like Trypanosoma cruzi (Patel et al., 2017). This indicates the potential of such compounds in treating diseases caused by protozoal pathogens and their utility in antimicrobial therapy.
Propriétés
IUPAC Name |
1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-3-23-12-16(18(24)15-11-13(2)9-10-17(15)23)20-21-19(22-25-20)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYWVVKJQMHDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)
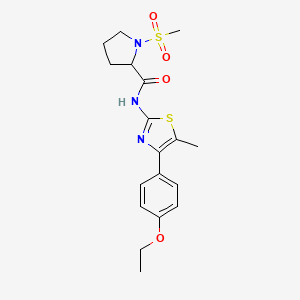


![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)
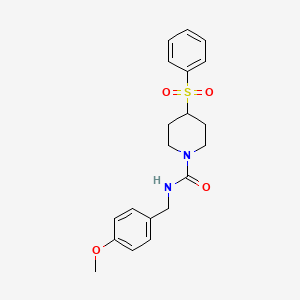
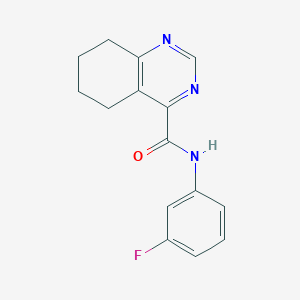
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2512088.png)
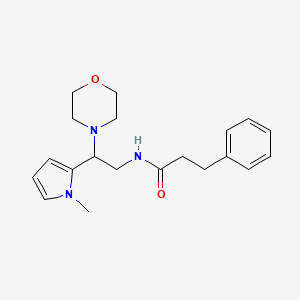
![4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2512092.png)
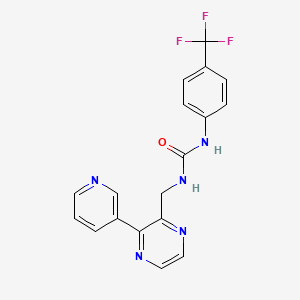
![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)
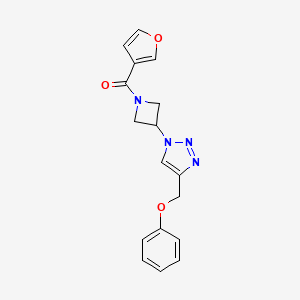
![N-[[1-(2-Chloro-5-cyclopropylpyridine-3-carbonyl)pyrrolidin-2-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2512096.png)